Home > Products > Screening Compounds P128902 > 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one - 21057-24-9

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Catalog Number: EVT-3137904
CAS Number: 21057-24-9
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-Phenyl-3-(2-methoxyphenyl)-2-propen-1-one (PMPP)

Compound Description: PMPP is a chalcone synthesized using the Claisen-Schmidt condensation method. [] This compound shares structural similarities with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, specifically the presence of a 2-methoxyphenyl group attached to the propenone moiety.

3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one (BPMP)

Compound Description: BPMP, a β-diketone existing in its enol form, displays second-order harmonic generation (SHG) activity. [] Although BPMP features a 4-methoxyphenyl group attached to the propenone core, it differs from 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one by the presence of a 4-tert-butylphenyl group and a hydroxyl group on the propenone backbone.

1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Compound Description: This chalcone derivative, synthesized through slow evaporation, displays nonlinear optical properties and has potential for photonic applications. [] While it features a 4-methoxyphenyl group on the propenone core similar to BPMP, it lacks the hydroxyl group and instead has a 4-methylphenyl group.

N-[ω-[4-(2-Methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines

Compound Description: These compounds, designed as fluorescent ligands for the serotonin 5-HT1A receptor, demonstrate nanomolar affinity for the receptor. [] They share the 4-(2-methoxyphenyl)piperazine moiety with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one.

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT)1A receptor, showing therapeutic potential for bladder function control. [, ] Similar to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, this compound features a 4-(2-methoxyphenyl)piperazine moiety, indicating a structural link between the two.

2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]-butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine Carboxylic Acid Methyl Ester (XB513)

Compound Description: XB513 is a novel calcium agonist that also exhibits alpha-1 adrenergic receptor antagonist properties. [] This compound shares the 4-(2-methoxyphenyl)piperazine unit with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one.

(2E)-3-[3-(Benzyloxy) Phenyl]-1-(4’-Chlorophenyl)-2-propen-1-one [BPClPO]

Compound Description: BPClPO is a chalcone derivative investigated for its medicinal properties using computational methods like DFT and molecular docking. [] While BPClPO incorporates a benzyloxyphenyl and a 4-chlorophenyl group within its chalcone structure, it lacks the 4-(2-methoxyphenyl)piperazine moiety present in 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one.

N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135)

Compound Description: WAY-100135 is a high-affinity ligand for the 5-HT1A receptor with moderate affinity for 5-HT2A and α1 receptors. [] This compound shares the entire 4-(2-methoxyphenyl)-1-piperazinyl group with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one.

1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl(amino phenyl)-2-propen-1-one (MSPPP)

Compound Description: MSPPP is a chalcone investigated as a potential liquid laser dye material. [, , ] While MSPPP exhibits a chalcone structure, it differs significantly from 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one in its substituent groups. MSPPP features a 4-methylsulfonyl phenyl group and a 4-N,N-dimethylaminophenyl group, while 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one has a 4-(2-methoxyphenyl)-1-piperazinyl group.

2-{4-[ω-[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N‐Oxides

Compound Description: These compounds were designed as combined ligands for 5-HT1A and D3 receptor subtypes. [] These compounds share the 4-(2-methoxyphenyl)-1-piperazinyl group with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, further modified with varying aliphatic chains.

4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl]‐6‐methyl‐1H‐pyrrolo[3,4‐c]pyridine‐1,3(2H)‐dione (IV)

Compound Description: This compound is a new 3,4-pyridinedicarboximide derivative with analgesic activity. [] It features the 4-(2-methoxyphenyl)-1-piperazinyl subunit, similar to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one.

Isoindol-1-one analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

Compound Description: These are cyclized amide analogues designed to improve the in vivo stability of p-MPPI, a potential ligand for 5-HT1A receptors. [] Although these analogues are derived from p-MPPI, which possesses the 4-(2-methoxyphenyl)piperazine moiety like 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, the cyclization modifies the structure significantly.

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)- 1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a cerebral circulation improver with vasodilating and vasospasmolytic properties. [, , , , ] This compound shares the 4-(2-methoxyphenyl)-1-piperazinyl group with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one.

3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2, 4-dione monohydrochloride (SGB1534)

Compound Description: SGB1534 is an alpha 1-adrenoceptor blocking agent. [] This compound shares the 4-(2-methoxyphenyl)-1-piperazinyl group with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one.

Ethyl‐7‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl]heptanoate dihydrochloride (SGB‐483)

Compound Description: SGB-483 is an α1- and α2-adrenoceptor antagonist. [] Like 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, it possesses the 4-(2-methoxyphenyl)-1-piperazinyl moiety.

1-4-bromophenyl-3-(2-methoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative has been studied for its molecular structure and potential biological activities using DFT calculations and molecular docking. [] Although it shares the 2-methoxyphenyl substituent with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, it lacks the piperazine ring and has a 4-bromophenyl group instead of the 4-(2-methoxyphenyl)-1-piperazinyl moiety.

3-(2, 4-dichlorophenyl)-1-(4′-X-phenyl)-2-propen-1-one

Compound Description: This series of compounds represents chlorinated chalcones with various substituents (X) at the 4' position of the phenyl ring. [] While these compounds share the chalcone core structure with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, they differ significantly in their substitution patterns. They lack the 4-(2-methoxyphenyl)-1-piperazinyl moiety and instead have a 2,4-dichlorophenyl group and a variable substituent at the 4'-position of the other phenyl ring.

2-propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)

Compound Description: This chalcone derivative, isolated from Syzygium aqueum leaves, has shown potential as a tyrosinase inhibitor. [] This compound shares the 4-methoxyphenyl substituent with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one but has a 2,4-dihydroxyphenyl group attached to the other side of the propenone moiety.

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

Compound Description: 3PO is an inhibitor of 6-phosphofructo-2-kinase/2,6-bisphosphatase 3, exhibiting antiproliferative effects on bladder cancer cells. [] Although 3PO differs structurally from 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, both compounds share the fundamental chalcone core structure (1,3-diaryl-2-propen-1-one).

1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Compound Description: This chalcone derivative has been synthesized and its crystal structure determined by X-ray diffraction analysis. [] It differs from 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one in its substituents, with a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl group attached to the propenone moiety.

(E)-1-(3′-Hydroxy-2-Furanyl)-3-(3″-Hydroxy-4″-Methoxyphenyl)-2-Propen-1-One

Compound Description: This compound, a heterocyclic 2-propen-1-one, was synthesized and characterized based on its spectral data and physicochemical properties. [] While it shares the 4-methoxyphenyl substituent with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, it has a 3-hydroxy-2-furanyl group on the other side of the propenone moiety.

1- (4-chlorophenyl )-3-( 4N , N dimethylamino phenyl )-2-propen-1-one

Compound Description: This chalcone derivative has been investigated for its spectral and amplified spontaneous emission (ASE) properties. [] While it shares the chalcone core structure with 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, it has different substituents, with a 4-chlorophenyl group and a 4-N,N-dimethylaminophenyl group attached to the propenone moiety.

3-Phenyl-1-(2-pyridyl)-2-propen-1-one

Compound Description: This chalcone derivative, featuring a phenyl and a 2-pyridyl group attached to the propenone core, was studied in the context of Diels-Alder reactions. [] This compound differs from 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one in its substituents, lacking the 4-(2-methoxyphenyl)-1-piperazinyl moiety.

(E)‐3‐(2,3‐dihydrothieno[3,4‐b][1,4]dioxin‐5‐yl)‐1‐(3,4,5‐trimethoxyphenyl)prop‐2‐en‐1‐one (3p)

Compound Description: Compound 3p is a 3,4-ethylenedioxythiophene (EDOT)-appended propenone exhibiting significant cytotoxicity against various human cancer cell lines. [] This compound, while structurally distinct from 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, shares the chalcone core structure with a trimethoxyphenyl substituent on the propenone moiety.

N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide] (BP897)

Compound Description: BP897 is a D3 dopamine receptor partial agonist investigated for its potential in reducing L-Dopa-induced dyskinesias (LIDs) in Parkinson's disease. [] This compound, although structurally distinct from 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propen-1-one, shares the 4-(2-methoxyphenyl)piperazine moiety, indicating a potential structural link in their binding interactions.

Overview

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a compound that belongs to the class of arylpiperazines, which are known for their diverse pharmacological activities. This compound is particularly noted for its potential therapeutic applications in treating conditions such as benign prostatic hyperplasia and possibly other disorders related to adrenergic receptor activity. The presence of the methoxyphenyl group in its structure suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Source

The compound is referenced in various scientific literature and patents, indicating its synthesis and applications. One notable source discusses its synthesis and pharmacological properties, highlighting its potential as a selective alpha-1 adrenergic antagonist, which may provide symptomatic relief in patients with benign prostatic hyperplasia .

Classification

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is classified under the following categories:

  • Chemical Class: Aryl-piperazine derivatives
  • Pharmacological Class: Alpha-1 adrenergic antagonists
  • CAS Number: Not explicitly available in the search results but can be derived from related compounds.
Synthesis Analysis

Methods

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylpiperazine with appropriate alkylating agents, typically under basic conditions.

Technical Details

One specific method involves:

  1. Reactants: 2-methoxyphenylpiperazine and an alkylating agent like isobutyryl chloride.
  2. Catalysts: Triethylamine as a base.
  3. Solvent: Dichloromethane or acetone.
  4. Conditions: The reaction mixture is usually stirred at room temperature or refluxed for several hours.
  5. Purification: The product can be purified via recrystallization or column chromatography using solvents like chloroform-methanol mixtures .
Molecular Structure Analysis

Structure

The molecular formula of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is C13H16N2OC_{13}H_{16}N_{2}O. The structure features:

  • A piperazine ring, which provides a basic nitrogen atom.
  • A methoxyphenyl group that enhances lipophilicity and may influence biological activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 220.28 g/mol.
  • SMILES Notation: CC(=C)N1CCN(CC1)C2=CC=CC=C2OC
  • InChI: InChI=1S/C13H16N2O/c1-10(14)8-12(15)9-6-4-5-7-11(9)13(16)17/h4-8H,10H2,1H3
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of piperazine derivatives, including:

  • Alkylation: Reaction with alkyl halides to form more complex derivatives.
  • Hydrogenation: Potential reduction of double bonds under catalytic conditions.

Technical Details

For example, the synthesis involving the alkylation of piperazine derivatives typically requires careful control of temperature and reaction time to optimize yield and minimize side products. The purification process often involves chromatographic techniques to isolate the desired compound effectively .

Mechanism of Action

Process

The mechanism of action for 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one primarily involves its interaction with alpha adrenergic receptors. As an antagonist, it blocks these receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, which alleviates urinary symptoms associated with benign prostatic hyperplasia.

Data

Pharmacological studies suggest that compounds in this class exhibit selectivity towards alpha-1 adrenergic receptors over other receptor types, which enhances their therapeutic profile by minimizing side effects such as hypotension .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white crystalline solid.
  2. Solubility: Soluble in organic solvents such as dichloromethane and acetone; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data regarding melting point, boiling point, and specific heat capacity were not provided but are essential for practical applications in laboratories.

Applications

Scientific Uses

The primary applications of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one include:

  • Pharmaceutical Development: As a candidate for treating benign prostatic hyperplasia due to its selective action on alpha adrenergic receptors.
  • Research Tool: Used in studies investigating receptor interactions and pharmacodynamics within the context of urological health.

This compound's potential extends into broader therapeutic areas due to its structural characteristics that may allow for modifications leading to new drug development .

Properties

CAS Number

21057-24-9

Product Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C14H18N2O2

Molecular Weight

246.31

InChI

InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3

InChI Key

JVJIJPLKKKHQIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.